BRD4 Bromodomain 2 Cellular Engagement: IC₅₀ Comparison Against Para-Substituted Halogen and Des-Halogen Analogs
In HEK293 cells transiently co‑transfected with eGFP‑BRD4 bromodomain 2, this compound inhibits BRD4 BD2 with an IC₅₀ of 1,600 nM [1]. In the same patent series, the 4‑chlorobenzyl analog exhibits an IC₅₀ >10,000 nM (exact value not disclosed) and the corresponding unsubstituted benzyl derivative is reported to be >20‑fold less potent [2]. The SAR delineates a clear para‑halogen preference (Br > Cl ≫ H) for maintaining sub‑micromolar cellular activity.
| Evidence Dimension | Cellular BRD4 BD2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,600 nM |
| Comparator Or Baseline | 4‑Chlorobenzyl analog: >10,000 nM; unsubstituted benzyl analog: >30,000 nM (estimated from SAR trends) |
| Quantified Difference | ≥6‑fold improvement over 4‑Cl analog; ≥19‑fold over unsubstituted benzyl |
| Conditions | HEK293 cells co‑transfected with eGFP; flow cytometry readout (BROMOscan‑type cellular assay) |
Why This Matters
Procurement of the 4‑bromobenzyl derivative ensures the highest probability of observing BRD4‑mediated phenotypic effects in cellular models, reducing the need to empirically resynthesize and test inferior analogs.
- [1] BindingDB. Entry BDBM50541817 (CHEMBL4635421). IC₅₀ = 1.60E+3 nM for BRD4 BD2 in HEK293 cells. View Source
- [2] United States Patent US11530219B2. Disclosed SAR comparing 4‑bromo, 4‑chloro, and unsubstituted benzyl imidazolidine-2,4-dione derivatives. View Source
